1-ethyl-4-(3-isobutoxybenzoyl)piperazine
Description
1-Ethyl-4-(3-isobutoxybenzoyl)piperazine is a piperazine derivative characterized by a 1-ethyl group and a 3-isobutoxybenzoyl substituent at the N-1 and N-4 positions of the piperazine ring, respectively (Figure 1).
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-18-8-10-19(11-9-18)17(20)15-6-5-7-16(12-15)21-13-14(2)3/h5-7,12,14H,4,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAEHKMHLDIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperazine derivatives exhibit significant variability in biological activity based on substituent chemistry. Key analogs include:
Key Observations :
- Bulk and Polarity : The 3-isobutoxybenzoyl group in the target compound is bulkier and more lipophilic than smaller substituents (e.g., nitrophenyl in ), which may enhance membrane permeability but reduce aqueous solubility compared to ethylene-spaced analogs like 8ac .
- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the piperazine ring against metabolic deethylation, whereas electron-donating groups (e.g., isobutoxy) could increase metabolic susceptibility .
Pharmacological Activity
Receptor Targeting :
- Serotonin 5-HT1A Receptors: Compounds with a three-carbon linker between piperazine and aromatic moieties (e.g., coumarin derivatives in ) show subnanomolar affinity for 5-HT1A. The target compound’s benzoyl group may sterically hinder receptor interaction unless optimized with a spacer .
- Melanocortin-4 (MC4) Receptors: MCL0129 () demonstrates anxiolytic and antidepressant effects via MC4 antagonism. The isobutoxybenzoyl group’s bulk may limit similar activity unless tailored for MC4 binding .
Enzyme Inhibition :
- ERCC1-XPF Endonuclease : Piperazine derivatives with calculated binding affinities ≤-17.78 kcal/mol (e.g., compound 6 in ) inhibit ERCC1-XPF. The target compound’s 3-isobutoxybenzoyl group could enhance binding through hydrophobic interactions, though computational validation is needed .
- PARP-1: Piperazine-substituted naphthoquinones () show selectivity for PARP-1. The target compound’s substituent may confer similar specificity if aligned with the enzyme’s active site .
Solubility and Physicochemical Properties
Data from quinolone-piperazine hybrids () highlight the impact of substituents on solubility and pKa:
| Compound Type () | Spacer | Solubility (μM) | pKa |
|---|---|---|---|
| Direct attachment (e.g., 8a) | None | <20 | ≤3.8 |
| Ethylene spacer (e.g., 8ac) | -CH2CH2- | 80+ | 6–7 |
| Methylene spacer (e.g., 8j) | -CH2- | 80+ | ~5.0 |
Introducing a spacer or polar substituents could improve solubility .
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation (). For example:
- Deethylation : Observed in piperazine-containing compounds (, Metabolites A and B).
- Oxidation : Piperazine N-oxides (e.g., metabolite C in ) are common.
The target compound’s ethyl group may increase susceptibility to deethylation compared to bulkier substituents (e.g., benzyl in 8b) . Isosteric replacement (e.g., morpholine) could mitigate this but may reduce potency .
Binding Affinity and Selectivity
Molecular dynamics simulations () reveal that side-chain modifications critically influence binding. For example:
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